molecular formula C9H7BrN2S B182969 2-Amino-4-(4-bromophenyl)thiazole CAS No. 2103-94-8

2-Amino-4-(4-bromophenyl)thiazole

Cat. No.: B182969
CAS No.: 2103-94-8
M. Wt: 255.14 g/mol
InChI Key: ZBRNKOLWXWMLTA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the bromophenyl group enhances its reactivity and potential for forming derivatives with significant biological activities.

Biochemical Analysis

Biochemical Properties

2-Amino-4-(4-bromophenyl)thiazole has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is often complex, involving both covalent and non-covalent bonds. For example, it has been reported that this compound can bind to certain enzymes, potentially influencing their activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, it has been shown to have significant effects on human breast adenocarcinoma cell line (MCF7), potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)thiazole typically involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine. The reaction mixture is refluxed for 11-12 hours, followed by cooling and washing with diethyl ether to remove unreacted acetophenone and iodine . The product is then purified to obtain the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)thiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 2-Amino-4-(4-iodophenyl)thiazole
  • 2-Amino-4-(4-fluorophenyl)thiazole

Uniqueness

2-Amino-4-(4-bromophenyl)thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming derivatives with significant biological activities. Compared to its analogs with different halogens, the bromine-substituted compound often exhibits superior biological activity and stability .

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNKOLWXWMLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347370
Record name 2-Amino-4-(4-bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-94-8
Record name 2-Amino-4-(4-bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1,3-thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-amino-4-(4-bromophenyl)thiazole a potential candidate for enzyme inhibition?

A1: Research indicates that this compound exhibits potent inhibitory effects against specific enzymes, namely human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) []. This inhibitory activity makes it a molecule of interest for further exploration in relevant therapeutic areas.

Q2: How does this compound interact with these enzymes?

A2: While the exact mechanism of interaction is not elaborated upon in the research paper, the study suggests that this compound likely binds to the active sites of hCA II, AChE, and BChE []. This binding interaction is thought to hinder the enzyme's catalytic activity, leading to the observed inhibition. Further investigation, potentially employing techniques like X-ray crystallography or molecular dynamics simulations, could elucidate the precise binding mode and interactions.

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